N-Desmethyl Zolmitriptan-d3 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

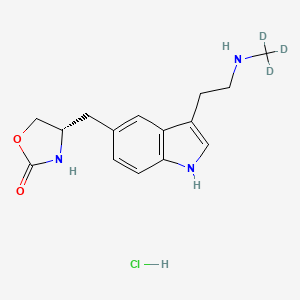

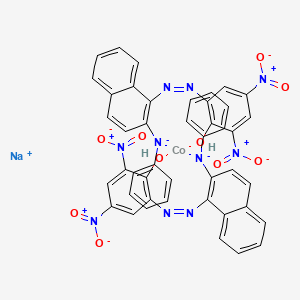

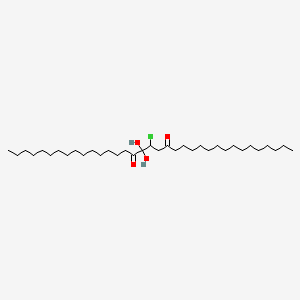

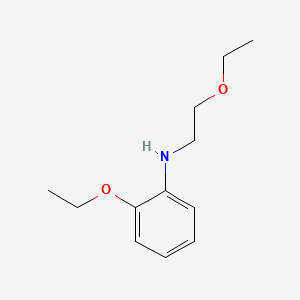

N-Desmethyl Zolmitriptan-d3 Hydrochloride is a labeled salt of N-Desmethyl Zolmitriptan, which is an impurity of Zolmitriptan. Zolmitriptan is a member of the triptan class of 5-hydroxytryptamine (5-HT) 1B/1D receptor agonists used for the acute treatment of migraine with or without aura in adults . This compound is used in scientific research, particularly in metabolic studies and as a reference standard in analytical chemistry.

準備方法

The synthesis of N-Desmethyl Zolmitriptan-d3 Hydrochloride involves the deuteration of N-Desmethyl Zolmitriptan. The process typically includes the reaction of N-Desmethyl Zolmitriptan with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium . Industrial production methods for this compound are not widely documented, but it is generally produced in specialized laboratories with controlled conditions to ensure high purity and isotopic labeling.

化学反応の分析

N-Desmethyl Zolmitriptan-d3 Hydrochloride, like its parent compound Zolmitriptan, undergoes various chemical reactions. These include:

Oxidation: The compound can be oxidized to form N-oxide metabolites.

Reduction: Reduction reactions can convert it back to its parent compound.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

科学的研究の応用

N-Desmethyl Zolmitriptan-d3 Hydrochloride is used in various scientific research applications:

Metabolic Research: It is used to study metabolic pathways in vivo, allowing researchers to track the metabolism of Zolmitriptan and its derivatives.

Analytical Chemistry: The compound serves as a reference standard for the identification and quantification of Zolmitriptan and its metabolites in biological samples.

Pharmacokinetics: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Zolmitriptan.

Environmental Studies: The compound is used to study the environmental impact and degradation pathways of pharmaceuticals.

作用機序

N-Desmethyl Zolmitriptan-d3 Hydrochloride exerts its effects by acting as an agonist at the 5-HT 1B/1D receptors. These receptors are involved in the modulation of nociceptive nerve signaling in the central nervous system . The activation of these receptors leads to the constriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms .

類似化合物との比較

N-Desmethyl Zolmitriptan-d3 Hydrochloride is similar to other triptan derivatives such as:

Sumatriptan: The first triptan developed, with poor oral bioavailability and lipophilicity.

Rizatriptan: Known for its rapid onset of action.

Naratriptan: Characterized by its long half-life and lower recurrence rates.

Almotriptan: Noted for its high oral bioavailability. What sets this compound apart is its use as a labeled compound in research, providing unique insights into the metabolic pathways and pharmacokinetics of Zolmitriptan.

特性

IUPAC Name |

(4S)-4-[[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2.ClH/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12;/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19);1H/t12-;/m0./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBOBSSVQZRPTR-MFMFARAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptan-2-ol, 3-(dimethylamino)-, [1S-(endo,endo)]- (9CI)](/img/new.no-structure.jpg)

![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)